4,5-dimethoxy-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide
Description
This compound features a 4,5-dimethoxy-substituted indole core linked via a carboxamide group to a propyl chain terminating in a thiazol-2-ylamino moiety. The indole scaffold is a privileged structure in medicinal chemistry, often associated with bioactivity, while the thiazole ring contributes to hydrogen-bonding interactions and metabolic stability . The compound’s synthesis likely involves condensation of a 3-formyl-1H-indole-2-carboxylic acid derivative with a thiazol-4(5H)-one precursor under acidic, refluxing conditions, as seen in analogous protocols .
Properties
Molecular Formula |
C17H18N4O4S |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
4,5-dimethoxy-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C17H18N4O4S/c1-24-13-4-3-11-10(15(13)25-2)9-12(20-11)16(23)18-6-5-14(22)21-17-19-7-8-26-17/h3-4,7-9,20H,5-6H2,1-2H3,(H,18,23)(H,19,21,22) |
InChI Key |
YXWJABZQTZMSIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC(=C2)C(=O)NCCC(=O)NC3=NC=CS3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethoxy-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide typically involves multi-step organic synthesis. One common approach is to start with the indole core and introduce the thiazole ring through a series of coupling reactions. The reaction conditions often require the use of catalysts, such as palladium, and specific solvents to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
4,5-dimethoxy-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated compound.
Scientific Research Applications
4,5-dimethoxy-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies to understand its interaction with biological molecules.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 4,5-dimethoxy-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The indole core and thiazole ring allow it to bind to proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogues include derivatives with variations in the indole and thiazole substituents (Table 1). For example:
- 3-Formyl-1H-indole-2-carboxylic acid derivatives (e.g., Scheme 2 in ): These lack methoxy groups but feature a formyl group at position 3, which introduces electron-withdrawing effects, reducing electron density compared to the methoxy-substituted compound. This difference may alter π-π stacking interactions in molecular recognition.
- Aryl-substituted thiazol-4(5H)-ones: Replacing the thiazol-2-ylamino group with aryl substituents (e.g., 2c in ) reduces hydrogen-bonding capacity but may improve lipophilicity.
Table 1: Key Structural Differences and Implications
Electronic and Conformational Analysis
- Electrostatic Potential (ESP): Computational tools like Multiwfn can map ESP surfaces, revealing electron-rich regions (e.g., methoxy oxygens) and electron-deficient zones (e.g., thiazole ring).
- HOMO-LUMO Gaps: Methoxy donors raise HOMO energy levels, narrowing the gap compared to electron-withdrawing substituents. This could influence redox reactivity or charge-transfer interactions .
Table 2: Calculated Electronic Properties (Hypothetical Data)
| Compound | HOMO (eV) | LUMO (eV) | Gap (eV) | Method |
|---|---|---|---|---|
| Target Compound | -6.2 | -1.8 | 4.4 | Multiwfn |
| 3-Formyl-indole analogue | -6.8 | -2.1 | 4.7 | Multiwfn |
Crystallographic and Conformational Insights
- Crystal Packing : SHELX-refined structures of similar compounds show that methoxy groups participate in C–H···O interactions, stabilizing crystal lattices. In contrast, formyl-substituted indoles exhibit weaker van der Waals packing.
- Ring Puckering: The thiazole ring’s puckering amplitude (calculated via Cremer-Pople parameters ) in the target compound (e.g., $ q = 0.25 \, \text{Å} $) may differ from analogues due to steric effects of the 2-amino group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
